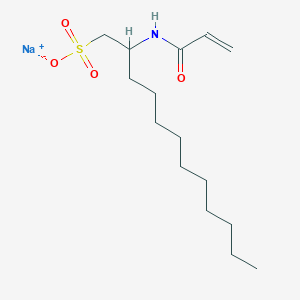

Sodium 2-acrylamidododecane-1-sulfonate

説明

This structure confers unique amphiphilic properties, making it valuable in industrial applications such as polymer synthesis, emulsification, and as a stabilizer in colloidal systems.

特性

IUPAC Name |

sodium;2-(prop-2-enoylamino)dodecane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4S.Na/c1-3-5-6-7-8-9-10-11-12-14(13-21(18,19)20)16-15(17)4-2;/h4,14H,2-3,5-13H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYBKGWBCODTNZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-acrylamidododecane-1-sulfonate typically involves the reaction of acrylamide with dodecane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of Sodium 2-acrylamidododecane-1-sulfonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

化学反応の分析

Types of Reactions: Sodium 2-acrylamidododecane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate derivatives.

Polymerization: The acrylamide moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

Oxidizing Agents: Sodium 2-acrylamidododecane-1-sulfonate can react with oxidizing agents to form sulfonic acid derivatives.

Reducing Agents: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.

Major Products:

Sulfonic Acid Derivatives: Formed through oxidation reactions.

Polymers: Produced via polymerization processes, which are useful in various industrial applications.

科学的研究の応用

Sodium 2-acrylamidododecane-1-sulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and polymerization agent in the synthesis of various chemical compounds.

Biology: Employed in the preparation of biomaterials and as a component in drug delivery systems.

Medicine: Investigated for its potential use in medical devices and as a therapeutic agent.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial products

作用機序

The mechanism of action of Sodium 2-acrylamidododecane-1-sulfonate involves its ability to interact with various molecular targets through its sulfonate and acrylamide groups. The sulfonate group can form ionic interactions with positively charged molecules, while the acrylamide group can participate in polymerization reactions, leading to the formation of complex structures. These interactions enable the compound to exert its effects in various applications, including surfactant activity and polymer formation .

類似化合物との比較

Comparative Analysis with Structurally Similar Sulfonates

The following compounds are selected for comparison based on structural and functional similarities:

Sodium Dodecane-1-Sulfonate (CAS 2386-53-0)

- Structure : Linear C12 alkyl chain with a sulfonate group at the terminal carbon.

- Molecular Formula : C₁₂H₂₅NaO₃S.

- Applications : Primarily used in laboratory research as an anionic surfactant for emulsion polymerization and analytical chemistry .

- First aid measures include flushing eyes with water for 15 minutes and washing skin with soap .

Sodium 2-Methylprop-2-ene-1-Sulfonate (CAS 1561-92-8)

- Structure : Branched allyl sulfonate with a methyl group adjacent to the sulfonate.

- Molecular Formula : C₄H₇NaO₃S.

- Applications : Used in water-soluble polymers and ion-exchange resins due to its unsaturated bond .

- Key Difference : Shorter carbon chain and unsaturated structure limit its surfactant efficacy compared to the C12-based sodium 2-acrylamidododecane-1-sulfonate.

Isopropanolamine Dodecylbenzenesulfonate (CAS not provided)

- Structure: Aromatic dodecylbenzenesulfonate with an isopropanolamine counterion.

- Applications : Common in detergents and industrial cleaners due to high foaming capacity .

- Hazards : Requires handling in well-ventilated areas; prolonged exposure linked to respiratory irritation.

- Key Difference : The aromatic ring enhances stability in acidic conditions but reduces biodegradability relative to aliphatic sulfonates like sodium 2-acrylamidododecane-1-sulfonate.

Sodium Chloroacetate (CAS 3926-62-3)

- Structure : Short-chain (C2) with a chloro and carboxylate group.

- Molecular Formula : C₂H₃ClO₂•Na.

- Applications : Intermediate in herbicide synthesis and organic reactions .

- Hazards : Highly toxic; requires immediate medical intervention upon ingestion or inhalation .

- Key Difference : The chloro substituent introduces significant toxicity, absent in sodium 2-acrylamidododecane-1-sulfonate.

Data Table: Comparative Properties of Sulfonate Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。